Cas no 113274-80-9 (4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid)

4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzeneundecanoic Acid is a versatile photoreactive fatty acid derivative widely used in biochemical and biophysical research. Its key structural features include a diazirine group, which forms reactive carbenes upon UV irradiation, enabling covalent crosslinking with proximal biomolecules. The trifluoromethyl substituent enhances stability and photoreactivity, while the undecanoic acid chain ensures compatibility with lipid membranes and hydrophobic environments. This compound is particularly valuable for studying protein-lipid interactions, membrane protein labeling, and photoaffinity labeling applications. Its long hydrocarbon tail facilitates incorporation into lipid bilayers, making it a useful tool for probing membrane-associated processes. The carboxylic acid terminus allows for further functionalization or conjugation, enhancing its utility in diverse experimental systems.
4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid structure
113274-80-9 structure
Product Name:4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid
CAS No:113274-80-9
MF:C19H25F3N2O2
MW:370.409215688705
CID:189201
PubChem ID:195003
Update Time:2025-05-22

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneundecanoic acid,4-[3-(trifluoromethyl)-3H-diazirin-3-yl]-
    • 4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzeneundecanoic Acid
    • 11-(4-(3-(trifluoromethyl)diazirinyl)phenyl)undecanoic acid
    • 11-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]undecanoic acid
    • DTXSID00150337
    • 113274-80-9
    • 11-Tdpu
    • 11-{4-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenyl}undecanoic acid
    • 11-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)undecanoic acid
    • 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid
    • Inchi: 1S/C19H25F3N2O2/c20-19(21,22)18(23-24-18)16-13-11-15(12-14-16)9-7-5-3-1-2-4-6-8-10-17(25)26/h11-14H,1-10H2,(H,25,26)
    • InChI Key: MGTCSIXGLCFXSR-UHFFFAOYSA-N
    • SMILES: FC(C1(C2C=CC(=CC=2)CCCCCCCCCCC(=O)O)N=N1)(F)F

Computed Properties

  • Exact Mass: 370.18700
  • Monoisotopic Mass: 370.187
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 12
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62A^2
  • XLogP3: 6.8

Experimental Properties

  • Density: 1.21±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: Not available
  • Boiling Point: 454.5±55.0 °C at 760 mmHg
  • Flash Point: 228.7±31.5 °C
  • Refractive Index: 1.525
  • Solubility: Insuluble (3.7E-4 g/L) (25 ºC),
  • PSA: 62.02000
  • LogP: 4.87670
  • Vapor Pressure: 0.0±1.2 mmHg at 25°C

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid Security Information

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T791295-50mg
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzeneundecanoic Acid
113274-80-9
50mg
$5126.00 2023-05-17

4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid Related Literature

Additional information on 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid

Latest Research Advances on 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid (CAS: 113274-80-9)

The compound 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid (CAS: 113274-80-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This trifluoromethyl diazirine-based fatty acid derivative is widely recognized for its utility in photoaffinity labeling (PAL), a critical technique for studying protein-ligand interactions and identifying drug targets. Recent studies have explored its applications in proteomics, lipidomics, and drug discovery, highlighting its unique chemical properties and versatility.

One of the key advancements in the use of 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid is its role in mapping lipid-protein interactions. A 2023 study published in Nature Chemical Biology demonstrated its effectiveness in covalent crosslinking with membrane-associated proteins, enabling researchers to identify novel lipid-binding domains. The diazirine moiety, upon UV irradiation, forms a reactive carbene intermediate that binds irreversibly to proximal proteins, providing a robust tool for interactome studies.

Another breakthrough involves the compound's application in targeted drug delivery systems. Researchers at the University of California, San Francisco, utilized 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid to functionalize nanoparticles, enhancing their binding affinity to specific cellular receptors. This approach, detailed in a 2024 Journal of Medicinal Chemistry article, showed promising results in improving the precision of chemotherapeutic agents, reducing off-target effects, and minimizing systemic toxicity.

In addition to its biological applications, recent synthetic chemistry efforts have focused on optimizing the production of 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid. A 2023 Organic Letters publication reported a streamlined, high-yield synthesis route, addressing previous challenges related to scalability and purity. This development is expected to facilitate broader adoption of the compound in both academic and industrial research settings.

Looking ahead, the potential of 4-3-(Trifluoromethyl)-3H-diazirin-3-ylbenzeneundecanoic Acid extends to emerging fields such as chemical proteomics and precision medicine. Ongoing clinical trials are investigating its utility in biomarker discovery and personalized therapy, particularly in oncology and metabolic disorders. As research continues to unveil its multifaceted applications, this compound is poised to play a pivotal role in advancing our understanding of complex biological systems and accelerating drug development.

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